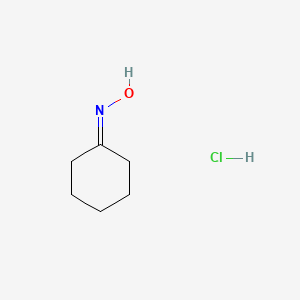
Cyclohexanone, oxime, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, oxime, hydrochloride is a chemical compound derived from cyclohexanone oxime. It is an important intermediate in organic synthesis, particularly in the production of caprolactam, which is a precursor to Nylon 6. This compound is known for its role in the Beckmann rearrangement, a reaction that converts oximes to amides.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexanone, oxime, hydrochloride can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Formation of this compound: The oxime is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia over a titanium silicate catalyst. This method is preferred due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions: Cyclohexanone, oxime, hydrochloride undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This is the most significant reaction, where the oxime is converted to ε-caprolactam in the presence of an acid catalyst.
Reduction: The compound can be reduced to cyclohexylamine using sodium amalgam.
Hydrolysis: It can be hydrolyzed back to cyclohexanone using acetic acid.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and polyphosphoric acid are commonly used in the Beckmann rearrangement.
Reducing Agents: Sodium amalgam is used for the reduction of the oxime to cyclohexylamine.
Hydrolyzing Agents: Acetic acid is used for hydrolysis reactions.
Major Products:
ε-Caprolactam: Produced via Beckmann rearrangement, used in Nylon 6 production.
Cyclohexylamine: Produced via reduction.
Cyclohexanone: Produced via hydrolysis.
科学的研究の応用
Cyclohexanone, oxime, hydrochloride has several applications in scientific research:
作用機序
The primary mechanism of action for cyclohexanone, oxime, hydrochloride is the Beckmann rearrangement. This reaction involves the conversion of the oxime to an amide through the migration of an alkyl group from the carbon to the nitrogen atom. The reaction is catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group. The key steps include:
Protonation of Oxime Oxygen: The oxime oxygen is protonated by an acid.
Migration and Rearrangement: The alkyl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis and Tautomerization: The nitrilium ion undergoes solvolysis to form an imidate, which then tautomerizes to the amide.
類似化合物との比較
Cyclohexanone, oxime, hydrochloride can be compared with other oxime compounds:
Acetoxime: Similar to cyclohexanone oxime but derived from acetone.
Benzophenone Oxime: Derived from benzophenone, it undergoes the Beckmann rearrangement to form benzanilide.
Cyclohexanone Oxime: The precursor to this compound, it is used in similar reactions but without the hydrochloride component.
This compound is unique due to its specific use in the production of ε-caprolactam and its role in the Beckmann rearrangement, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
872-86-6 |
|---|---|
分子式 |
C6H12ClNO |
分子量 |
149.62 g/mol |
IUPAC名 |
N-cyclohexylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-7-6-4-2-1-3-5-6;/h8H,1-5H2;1H |
InChIキー |
WVQMNVHWDSLKKT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NO)CC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


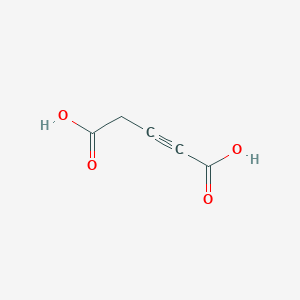
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
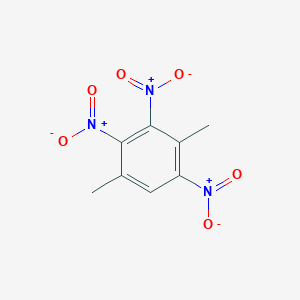


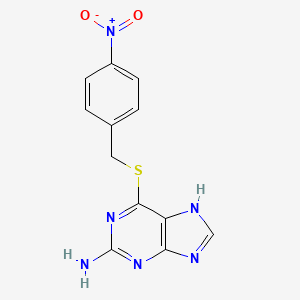
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
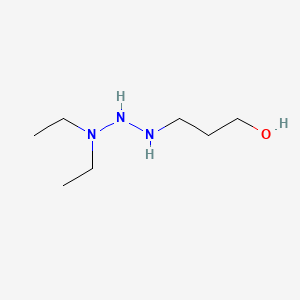
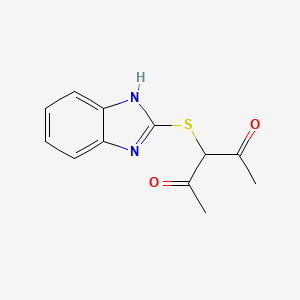
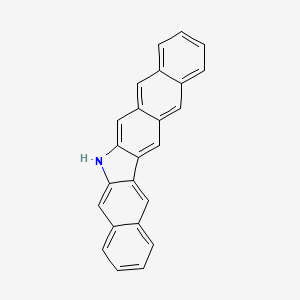

![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)

